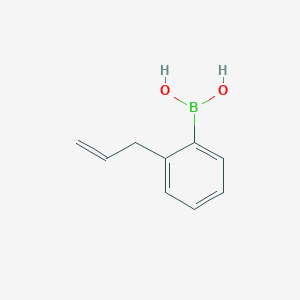
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid
説明
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified with a methoxycarbonyl group and an amino group . These types of compounds are often used in the synthesis of peptides and other complex organic molecules .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a fluorene core with various functional groups attached . The exact structure would depend on the positions and types of these functional groups.
Physical And Chemical Properties Analysis
Similar compounds have a molecular weight in the range of 325.36 to 337.38 g/mol . They are typically solid at room temperature and should be stored in a dry place at 2-8°C .
科学的研究の応用
Protection of Hydroxy-groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid, is used to protect hydroxy-groups in various syntheses. This protection is compatible with a range of acid- and base-labile groups and can be conveniently removed, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
The compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, starting from 3‐bromopyruvic acid. This synthesis involves the use of N‐Fmoc‐thiourea, derived from potassium thiocyanate (Le & Goodnow, 2004).
Domino Reaction in Synthesis
A domino four-component condensation reaction using 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone and other components has been developed. This approach is advantageous due to its short reaction time, excellent yield, and the easy experimental workup, making it effective for creating a variety of compounds, including those incorporating fluorene moieties (Hussein, El Guesmi, & Ahmed, 2019).
Solid Phase Synthesis of Peptide Amides
The compound has been applied in the solid-phase synthesis of peptide amides, proving to be an effective precursor for the C-terminal amide. It demonstrates compatibility with Fmoc-based solid phase peptide synthesis methods (Funakoshi et al., 1988).
Polymer Synthesis
In polymer chemistry, the self-polyaddition of cyclic carbonates containing the Fmoc-protected amino group demonstrates the utility of this compound. This novel method results in polyhydroxyurethane with various yields, emphasizing the significance of Fmoc deprotection in the process (Tomita, Sanda, & Endo, 2001).
Synthesis of Diaminobutyric Acids
The synthesis of enantiomerically pure diaminobutyric acids using Fmoc protected α-amino groups has been achieved. This method, starting from L-threonine and L-allothreonine, is significant for producing large quantities of these acids (Schmidt et al., 1992).
作用機序
Target of Action
It is known that the compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that the compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given its structural similarity to fmoc amino acids , it is likely that it interacts with its targets in a similar manner. Fmoc amino acids are typically used as coupling agents in peptide synthesis , suggesting that this compound may also function in a similar capacity.
Biochemical Pathways
Given its structural similarity to fmoc amino acids , it can be inferred that it may be involved in the processes of peptide synthesis or modification.
Pharmacokinetics
It is known that the compound is stable at room temperature , which may influence its bioavailability
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be resistant to certain environmental conditions.
Safety and Hazards
These compounds can be irritants and may cause skin and eye irritation, as well as respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)13-21(15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVPLGLFWZWAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Cyano-4-(furan-2-yl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3263268.png)

![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B3263281.png)
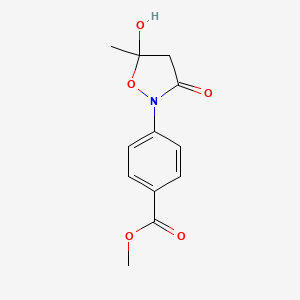
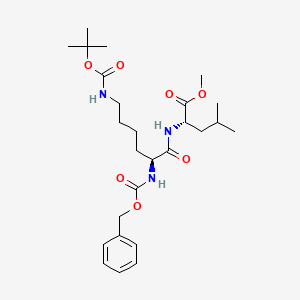
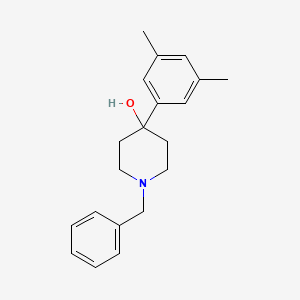
![(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)
-](/img/structure/B3263331.png)
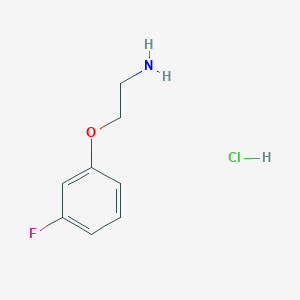
![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)
